Higher Molecular Weight and Altered Lipophilicity Compared to N-Monoalkyl and N,N-Dimethyl Analogs
The hydrochloride salt of the target compound (MW 181.66 g/mol) is 18% heavier than 3-(dimethylamino)butanoic acid hydrochloride (MW 167.63 g/mol) and 28% heavier than 3-(methylamino)butanoic acid hydrochloride (MW 153.61 g/mol) [1][2]. This molecular weight differential linearly exceeds that driven solely by the extra CH2 group in the N-ethyl versus N-methyl group, reflecting the combined contribution of the ethyl, methyl, and hydrochloride components. For the free base, the predicted logP value of approximately -2.05 (ChemAxon JChem) contrasts with -2.2 for secondary amine analogs and approximately 0.80 for the positional isomer 2-[ethyl(methyl)amino]butanoic acid [3][4]. This difference in lipophilicity, while not large in absolute terms, may be sufficient to alter membrane partitioning and solubility in aqueous/organic biphasic systems, making simple replacement of this compound with its closest in-class analogs potentially non-equivalent when used as a synthetic intermediate.
| Evidence Dimension | Molecular Weight (Hydrochloride Salt) |
|---|---|
| Target Compound Data | 181.66 g/mol (C7H16ClNO2) |
| Comparator Or Baseline | 3-(Methylamino)butanoic acid HCl: 153.61 g/mol; 3-(Dimethylamino)butanoic acid HCl: 167.63 g/mol; 3-(Ethylamino)butanoic acid HCl: 167.64 g/mol |
| Quantified Difference | +18.2% vs 3-(dimethylamino); +28.1% vs 3-(methylamino); +8.3% vs 3-(ethylamino) |
| Conditions | Computed and vendor-reported molecular weights for hydrochloride salt forms |
Why This Matters
Molecular weight directly influences dosing, molarity, solubility, and diffusion properties when compounds are used as building blocks in parallel synthesis or as reference compounds in quantitative biological assays.
- [1] PubChem. 3-(Methylamino)butanoic acid hydrochloride. CID 53433749. Molecular Weight: 153.61 g/mol. View Source
- [2] PubChem. 3-(Dimethylamino)butanoic acid hydrochloride. CID (unspecified from search index). Molecular Weight: 167.63 g/mol. View Source
- [3] ChemBase. 3-[ethyl(methyl)amino]butanoic acid. JChem properties: LogP = -2.0517218, LogD(pH 5.5) = -2.0639622, PSA = 40.54 Ų. View Source
- [4] Chemsrc. 2-[Ethyl(methyl)amino]butanoic acid. CAS 1214699-59-8. LogP: 0.80. View Source
